N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride
Description
Component Breakdown:
| Element | Count | Contribution to MW (g/mol) |
|---|---|---|
| Carbon (C) | 20 | 12.011 × 20 = 240.22 |
| Hydrogen (H) | 23 | 1.008 × 23 = 23.184 |
| Chlorine (Cl) | 1 | 35.45 × 1 = 35.45 |
| Nitrogen (N) | 2 | 14.007 × 2 = 28.014 |
| Oxygen (O) | 2 | 15.999 × 2 = 31.998 |
| Total | - | 358.866 |
The exact mass is calculated as 358.144 atomic mass units (amu), derived from isotopic abundances:
- $$ ^{12}\text{C} $$: 240.000 amu
- $$ ^{1}\text{H} $$: 23.184 amu
- $$ ^{35}\text{Cl} $$: 34.969 amu
- $$ ^{14}\text{N} $$: 28.014 amu
- $$ ^{16}\text{O} $$: 31.998 amu
Compared to analogs:
Properties
IUPAC Name |
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(16-7-8-16)22(18-4-2-1-3-5-18)14-15-6-9-19-17(12-15)13-21-10-11-24-19;/h1-6,9,12,16,21H,7-8,10-11,13-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTVHQNOAACRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=CC3=C(C=C2)OCCNC3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is C20H23ClN2O2, with a molecular weight of approximately 358.9 g/mol .
Structural Characteristics
The compound incorporates a cyclopropane ring and a benzoxazepine moiety, which are believed to contribute to its biological activity. The presence of functional groups such as amides and aromatic rings enhances its reactivity and interaction with biological targets. These structural elements may facilitate interactions with neurotransmitter systems and other molecular targets involved in various biological processes .
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit neuroprotective properties , suggesting its potential utility in treating neurological disorders. Its structural similarity to other bioactive compounds hints at possible interactions with neurotransmitter receptors .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with specific enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This could influence various biochemical pathways and cellular responses .
Neuroprotective Effects
Research has indicated that compounds similar to this compound can provide neuroprotection by modulating neurotransmitter systems. For instance, studies have shown that benzoxazepine derivatives can enhance the activity of certain neurotransmitters or inhibit their degradation, potentially leading to improved neuronal survival under stress conditions .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride | Contains an acetamide instead of cyclopropane | Potential neuroprotective effects |
| N,N-Dimethylbenzamide | Simple amide structure without cyclic components | General analgesic properties |
| 2-Amino-N-(2-methylphenyl)benzamide | Aromatic amine with no cyclic structure | Antidepressant activity |
This table illustrates how the unique bicyclic structure and cyclopropane moiety of this compound may confer distinct pharmacological properties compared to simpler analogs .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 358.9 g/mol. Its structure includes a cyclopropane ring and a benzoxazepine moiety, contributing to its diverse chemical reactivity and biological properties. The presence of functional groups such as amides and aromatic rings allows it to participate in typical reactions associated with amides, including hydrolysis and nucleophilic substitutions.
Scientific Research Applications
1. Neuroprotective Research
Preliminary studies suggest that N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride may possess neuroprotective properties . Its structural similarity to other bioactive compounds indicates potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.
2. Proteomics Research
This compound is often utilized in proteomics research , where it can be employed to study protein interactions and functions due to its ability to modify protein structures or inhibit specific protein activities . The unique chemical properties of the compound allow for targeted studies on protein behavior in various biological contexts.
3. Pharmacological Studies
The compound's unique bicyclic structure may confer distinct pharmacological properties compared to simpler analogs. This opens avenues for exploring its effects on various biological pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
Benzoxazepine Derivatives
The benzoxazepine scaffold is shared with compounds like 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 216008-27-4). Key differences lie in substituents and functional groups:
*Exact data for the main compound is unavailable in the provided evidence.
Cyclopropanecarboxamide Derivatives
N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ) shares the cyclopropanecarboxamide backbone but differs in substituents:
The hydroxy group in Compound 6 enhances antioxidant capacity, whereas the benzoxazepine moiety in the main compound may improve blood-brain barrier penetration or receptor binding.
Antioxidant vs. Agrochemical Potential
- Antioxidant Analogs : Compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide () exhibit radical-scavenging activity, attributed to the hydroxamic acid group . The absence of a hydroxy group in the main compound suggests divergent applications.
- Agrochemical Analogs: Propanil (N-(3,4-dichlorophenyl)propanamide) and fenoxacrim () highlight the role of aryl-substituted amides in herbicidal and pesticidal activity . The main compound’s phenyl and benzoxazepine groups may confer distinct bioactivity, though direct evidence is lacking.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:
Cyclopropanecarboxylic acid activation : React cyclopropanecarboxylic acid with thionyl chloride to form the acyl chloride.
Amide bond formation : Couple the activated acid with the benzoxazepine scaffold (e.g., 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethylamine) under inert conditions (e.g., N₂ atmosphere) using a base like triethylamine .
Hydrochloride salt formation : Treat the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt.
Key Validation Steps :
- Monitor reactions via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
- Confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers validate the compound’s purity and structural integrity?
Methodological Answer: Use a multi-technique approach:
- Purity :
- HPLC : ≥95% purity (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl values (deviation ≤0.4%).
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for cyclopropane (δ ~1.0–2.0 ppm), benzoxazepine (δ ~3.5–4.5 ppm for CH₂-N), and aromatic protons.
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles (e.g., mean C–C bond = 0.003 Å, R factor ≤0.05) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
Methodological Answer: Conduct structure-activity relationship (SAR) studies:
Design : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃) groups on the phenyl ring.
Evaluation :
- Test analogs in target-specific assays (e.g., receptor binding, enzymatic inhibition).
- Compare IC₅₀ values and selectivity profiles.
Data Analysis :
- Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity.
- Reference studies on analogous compounds (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide) to identify trends .
Q. How should researchers address contradictions in pharmacological data across studies?
Methodological Answer: Stepwise approach :
Meta-analysis : Compile data from peer-reviewed studies, noting variables (e.g., assay type, cell line, compound purity).
Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) :
- Crystallization : Grow crystals via slow evaporation (solvent: CH₃CN/EtOAc).
- Data Collection : At 296 K (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution (target R factor <0.06).
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Storage : Keep in amber vials at –20°C (desiccated).
- Disposal : Follow EPA guidelines for halogenated waste (HS Code: 29280000) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
